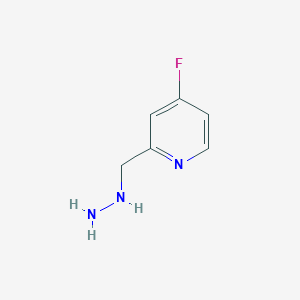
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene is a multifaceted organic compound characterized by the presence of bromine, fluorine, and nitro groups on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene typically involves multiple steps, starting with the bromination of benzene derivatives. The reaction conditions often require the use of strong brominating agents such as bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3)
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like hydrogen (H2) in the presence of a palladium catalyst or tin (Sn) and hydrochloric acid (HCl) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide (OH-) or alkoxide (RO-) ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as this compound oxide, this compound alcohol, and other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated nitrobenzenes on biological systems.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often participating in redox reactions and influencing cellular processes.
Comparación Con Compuestos Similares
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene is unique due to its combination of halogen and nitro groups on the benzene ring. Similar compounds include:
2-Bromo-3-(bromomethyl)thiophene: This compound features a thiophene ring instead of a benzene ring.
Benzene, (bromomethyl)-: A simpler compound with a single bromomethyl group on the benzene ring.
2-Bromo-3-methylthiophene: This compound has a methyl group instead of a fluorine atom.
Propiedades
Fórmula molecular |
C7H4Br2FNO2 |
|---|---|
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
3-bromo-2-(bromomethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-5(10)1-2-6(7(4)9)11(12)13/h1-2H,3H2 |
Clave InChI |
FANCNNQIOHCRAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


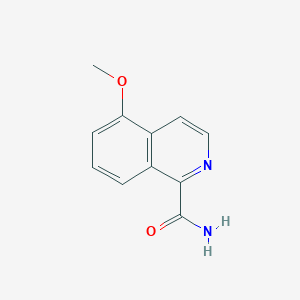
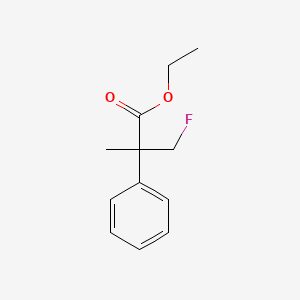
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)

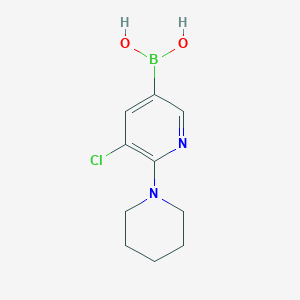
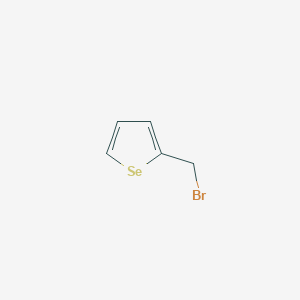
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

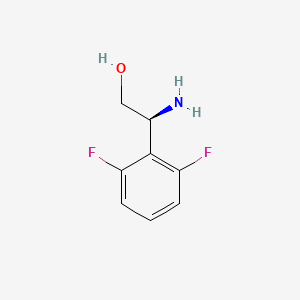
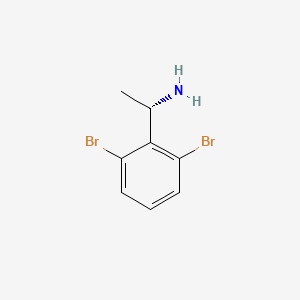
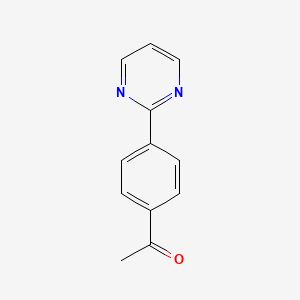
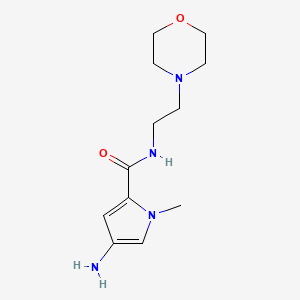
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
